molecular formula C13H17NO4 B3752342 methyl 2-[(butoxycarbonyl)amino]benzoate

methyl 2-[(butoxycarbonyl)amino]benzoate

Cat. No.: B3752342
M. Wt: 251.28 g/mol
InChI Key: QUOQOAOVSUKGTC-UHFFFAOYSA-N
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Description

Methyl 2-[(butoxycarbonyl)amino]benzoate is a protected aromatic amino ester that serves as a valuable synthetic building block in organic and medicinal chemistry. This compound features a Boc (tert-butoxycarbonyl) group protecting the amine functionality, a common strategy to prevent unwanted side reactions during multi-step synthesis . The molecular pair and extended structure of similar Boc-protected aromatic esters are known to form inversion dimers and supramolecular layers through N—H⋯O and C—H⋯O hydrogen bonds, which can influence the compound's crystallinity and physical properties . Its primary research value lies in its application as a key intermediate for the construction of more complex, biologically active molecules. For instance, closely related analogs, such as Methyl 2-(tert-butoxycarbonylamino)-3-nitrobenzoate, are documented as crucial precursors in the synthesis of active pharmaceutical ingredients (APIs) including angiotensin II receptor blockers like azilsartan and candesartan cilexetil, which are used to treat conditions such as high blood pressure and congestive heart failure . The ester and Boc-protected amine groups on the aromatic ring provide distinct reactive sites for further chemical modifications, including hydrolysis, amidation, and nucleophilic aromatic substitution, making it a versatile scaffold for generating diverse chemical libraries. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 2-(butoxycarbonylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-3-4-9-18-13(16)14-11-8-6-5-7-10(11)12(15)17-2/h5-8H,3-4,9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOQOAOVSUKGTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC1=CC=CC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-[(butoxycarbonyl)amino]benzoate can be synthesized through a multi-step process. One common method involves the reaction of 2-aminobenzoic acid with butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the butoxycarbonyl-protected amino group. The resulting intermediate is then esterified with methanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production of this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(butoxycarbonyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: The major product is 2-[(butoxycarbonyl)amino]benzoic acid.

    Reduction: The major product is methyl 2-[(butoxycarbonyl)amino]benzyl alcohol.

    Substitution: Depending on the substituent, various derivatives of the original compound can be formed.

Scientific Research Applications

Methyl 2-[(butoxycarbonyl)amino]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-[(butoxycarbonyl)amino]benzoate involves its interaction with specific molecular targets. The butoxycarbonyl group can protect the amino group from unwanted reactions, allowing selective modifications at other sites. This protection is crucial in multi-step synthesis processes where selective reactivity is required.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between methyl 2-[(butoxycarbonyl)amino]benzoate and related compounds:

Compound Name Substituent at Position 2 Molecular Weight (g/mol) Key Functional Groups CAS Number
This compound Butoxycarbonylamino ~251.3* Boc-protected amine, methyl ester Not explicitly provided
Methyl 2-[(ethoxycarbonyl)amino]benzoate Ethoxycarbonylamino 223.2 Ethoxycarbonyl, methyl ester 83846-67-7
Methyl 2-[(4-biphenylylcarbonyl)carbamothioyl]amino}benzoate Biphenylylcarbonyl-carbamothioyl 390.5 Aromatic biphenyl, thiourea, methyl ester 330833-16-4
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate Benzyloxycarbonyl, 4-oxocyclohexyl Not provided Benzyloxycarbonyl, ketone, methyl ester 1543987-22-9

*Calculated based on molecular formula (C12H17NO4).

Key Observations :

  • Ethoxy vs. Butoxy Groups : The ethoxy analogue () has a shorter alkyl chain, resulting in lower molecular weight (223 vs. ~251) and higher polarity. This reduces lipophilicity (logP) compared to the butoxy derivative, impacting solubility in organic solvents .
  • Thiourea vs. Urea Linkage: The biphenylylcarbonyl derivative () replaces the urea group with a thiourea, introducing sulfur.
  • Benzyloxycarbonyl vs.
Solubility and Stability:
  • The butoxycarbonyl group improves lipid solubility compared to ethoxy derivatives, making it more suitable for applications requiring membrane permeability (e.g., prodrug design). However, the Boc group is acid-labile, necessitating careful handling under acidic conditions .
  • The thiourea-containing analogue () exhibits lower thermal stability due to the weaker C=S bond compared to C=O in urea derivatives, as inferred from analogous compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 2-[(butoxycarbonyl)amino]benzoate, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via carbamate formation using butyl chloroformate and methyl anthranilate derivatives. Key steps include:

  • Protection of the amino group in methyl anthranilate with butoxycarbonyl (Boc) under basic conditions (e.g., NaHCO₃ or DMAP) .
  • Characterization of intermediates via ¹H/¹³C NMR (e.g., Boc-protected amine resonance at δ 1.4 ppm for tert-butyl groups) and FT-IR (C=O stretch at ~1700 cm⁻¹ for ester and carbamate) .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is the stability of this compound assessed under varying storage conditions?

  • Methodological Answer : Stability studies involve:

  • Accelerated degradation testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring for hydrolysis products (e.g., free benzoic acid or amine) .
  • pH-dependent stability assays (buffers at pH 2–9) to identify labile functional groups (e.g., Boc group cleavage under acidic conditions) .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : ¹H NMR for aromatic protons (δ 6.8–8.0 ppm), ester methyl (δ 3.8–3.9 ppm), and Boc tert-butyl (δ 1.4 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CO₂ from Boc group) .
  • X-ray Crystallography (if crystalline): Resolves stereochemistry and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound using design of experiments (DOE)?

  • Methodological Answer :

  • DOE Parameters : Vary reaction temperature (25–60°C), equivalents of Boc reagent (1.2–2.0 eq.), and solvent polarity (THF vs. DCM) .
  • Response Surface Methodology (RSM) identifies optimal conditions (e.g., 40°C, 1.5 eq. Boc reagent in DCM maximizes yield to ~85%) .
  • Contradictions : Conflicting reports on base selection (DMAP vs. NaHCO₃) require validation via side-product analysis (e.g., urea formation with excess DMAP) .

Q. What strategies resolve discrepancies in observed vs. predicted NMR chemical shifts for this compound?

  • Methodological Answer :

  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict shifts for comparison with experimental data .
  • Solvent Effects : Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding’s impact on resonance .
  • Dynamic NMR : Detect rotational barriers in the carbamate group causing split peaks .

Q. How does this compound interact with biological targets, and how is this validated?

  • Methodological Answer :

  • Molecular Docking : Screen against enzyme active sites (e.g., serine proteases) using AutoDock Vina to identify binding poses .
  • Enzyme Inhibition Assays : Measure IC₅₀ values via fluorogenic substrates (e.g., trypsin inhibition at ~10 µM) .
  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics (kₐ, kᵢ) for target proteins .

Q. What environmental fate studies are relevant for this compound, and how are they conducted?

  • Methodological Answer :

  • Hydrolysis Half-Life : Measure degradation in aqueous buffers (pH 4–9) at 25°C; LC-MS identifies breakdown products (e.g., methyl anthranilate) .
  • Soil Sorption Experiments : Batch studies with HPLC quantification determine Kd (sorption coefficient) .
  • Ecotoxicity : Algal growth inhibition tests (OECD 201) assess environmental risk .

Q. How can researchers address contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare IC₅₀ values across assays (e.g., cell-free vs. cell-based) to identify assay-specific artifacts .
  • Proteomics : Identify off-target interactions via affinity pulldown and LC-MS/MS .
  • Structural Analogs : Synthesize derivatives to isolate pharmacophores responsible for activity .

Methodological Notes

  • Safety : Use PPE (gloves, goggles) due to potential irritancy; handle Boc reagents in a fume hood (risk of CO₂ release) .
  • Data Reproducibility : Validate synthetic protocols with ≥3 independent replicates; report RSD for yields .
  • Advanced Instrumentation : Collaborate with facilities for X-ray crystallography or high-field NMR (>500 MHz) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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